molecular formula C8H7BrN2 B1646226 2-Amino-4-(bromomethyl)benzonitrile

2-Amino-4-(bromomethyl)benzonitrile

Cat. No.: B1646226
M. Wt: 211.06 g/mol
InChI Key: YZEBGNGDCBBEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(bromomethyl)benzonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-amino-4-(bromomethyl)benzonitrile

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2

InChI Key

YZEBGNGDCBBEIE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)N)C#N

Canonical SMILES

C1=CC(=C(C=C1CBr)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.2′-Azobisisobutyronitrile (AIBN) (1.31 g, 8 mmol) is added to a solution of N-bromosuccinimide (6.87 g, 38 mmol) and 2-benzylideneamino-4-methylbenzonitrile (7 g, 31.8 mmol) in carbon tetrachloride (250 mL), and the reaction mixture refluxed under nitrogen overnight. The reaction mixture is cooled and filtered through a plug of celite, and the celite washed with carbon tetrachloride (100 mL). The combined filtrate is washed with 1N HCl, saturated aqueous NaHCO3, dried over MgSO4 and concentrated in vacuo. The crude product is purified by column chromatography on silica with 10-20% ethyl acetate/hexanes. The combined product fractions are concentrated, and the resulting sticky solid is washed with ethyl ether/hexanes to give the product as a pale yellow solid (3.26 g, 15 mmol).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
2-benzylideneamino-4-methylbenzonitrile
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.